tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate
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Overview
Description
tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate is a complex organic compound that features a boronate ester group and a pyridine ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with a boronic ester derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids and reduction to form boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and boronic acids, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of new materials and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of drugs and diagnostic agents. Its stability and reactivity make it suitable for use in various biochemical assays and therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate involves its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronate ester group and the formation of palladium intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but contains a phenyl group instead of a pyridine ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Contains a pyrazole ring and piperidine group, used in similar cross-coupling reactions.
Uniqueness
tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate is unique due to its combination of a boronate ester group and a pyridine ring. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C21H33BN2O6 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-12-11-14(13-23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |
InChI Key |
UATPXTIBGOYHIE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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